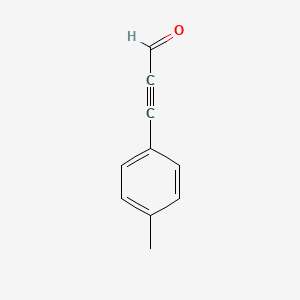
3-(p-Tolyl)propiolaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Tolyl)propiolaldehyde is an organic compound with the molecular formula C10H8O It is characterized by a propynal group attached to a 4-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .
化学反应分析
Types of Reactions
3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with different functional groups replacing the propynal group
科学研究应用
3-(p-Tolyl)propiolaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)-2-propenal: Similar structure but with a propenal group instead of a propynal group.
3-(4-Methoxyphenyl)propanal: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
3-(p-Tolyl)propiolaldehyde is unique due to its propynal group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the propynal functionality is required .
属性
分子式 |
C10H8O |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3 |
InChI 键 |
WXARMJLBTQMGRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














